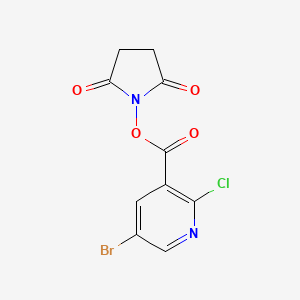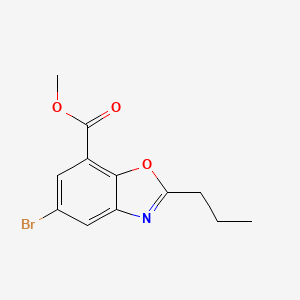
Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate
Übersicht
Beschreibung
“Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate” is a chemical compound with the molecular formula C12H12BrNO3 . It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring .
Molecular Structure Analysis
The InChI code for “Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate” is 1S/C12H12BrNO3/c1-2-3-8-14-10-6-9(13)4-5-11(10)16-7-12(15)17-8/h4-6H,2-3,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Practical Synthesis in Antagonist Development
Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate is utilized in the synthesis of orally active CCR5 antagonists. A practical and efficient method involving esterification, intramolecular Claisen type reaction, and the Suzuki−Miyaura reaction, culminating in hydrolysis and amidation, was developed to produce these antagonists. This process exemplifies the compound's role in streamlining the synthesis of medically significant molecules (Ikemoto et al., 2005).
Biological Activity and Molecular Docking
The compound is also involved in the design and synthesis of benzoxazole derivatives. These derivatives are notable for their anti-inflammatory activity and cytotoxicity, as demonstrated by specific compounds showing comparable or superior efficacy to standard drugs in IC50 values. Molecular docking studies have highlighted the compound's potential interaction with biological targets like Cyclooxygenase-2 and aldo-keto reductase IC3, suggesting its role in the development of new therapeutic agents (Thakral et al., 2022).
Antimicrobial Activity
Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate is a precursor in synthesizing benzoxazole derivatives with antimicrobial properties. The process involves multiple steps, including refluxing with methanol and THF, partial oxidation, and treatment with carbonyl compounds. The derivatives' biological potency is confirmed through antimicrobial screening, underscoring the compound's significance in developing new antimicrobial agents (Balaswamy et al., 2012).
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-4-10-14-9-6-7(13)5-8(11(9)17-10)12(15)16-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSNFKKTLGETPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC(=CC(=C2O1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-propyl-1,3-benzoxazole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



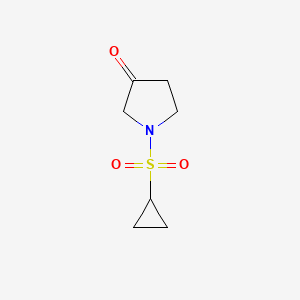
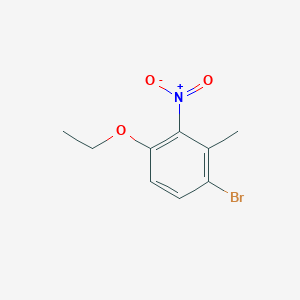
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)
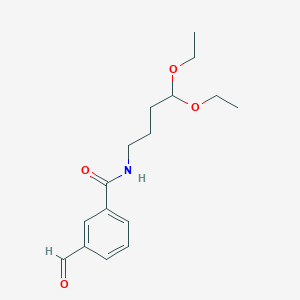
![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)
![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
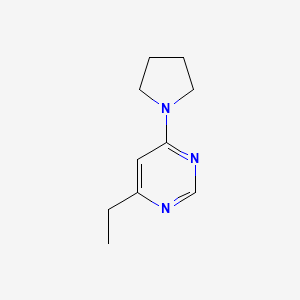
amine](/img/structure/B1485854.png)


